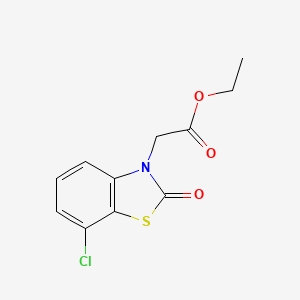![molecular formula C27H30O15 B13408440 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)
5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound with a molecular formula of C27H30O15 and a molecular weight of 594.518 This compound is characterized by its unique structure, which includes a benzopyran core, methoxy group, and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran core, followed by the introduction of the methoxy group and the attachment of the sugar moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a bioactive agent.
Medicine: Research explores its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. Pathways involved may include antioxidant defense mechanisms and anti-inflammatory signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4’,5-dihydroxy-6-methoxyisoflavone
- Other benzopyran derivatives
Uniqueness
What sets 5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one apart from similar compounds is its specific combination of functional groups and sugar moieties
Propriétés
Formule moléculaire |
C27H30O15 |
|---|---|
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
5-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-(3,4-dihydroxyphenyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C27H30O15/c1-37-12-5-16-20(13(7-19(31)40-16)11-2-3-14(29)15(30)4-11)17(6-12)41-25-23(34)22(33)21(32)18(42-25)8-38-26-24(35)27(36,9-28)10-39-26/h2-7,18,21-26,28-30,32-36H,8-10H2,1H3/t18-,21-,22+,23-,24+,25-,26-,27-/m1/s1 |
Clé InChI |
KNCNSYQYJUBLPW-NRIIMPDMSA-N |
SMILES isomérique |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O |
SMILES canonique |
COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



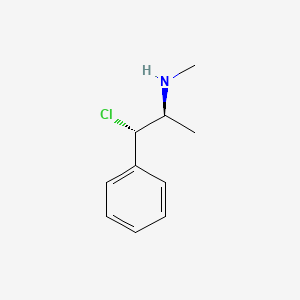

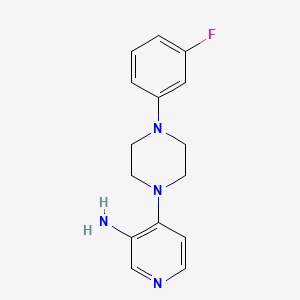
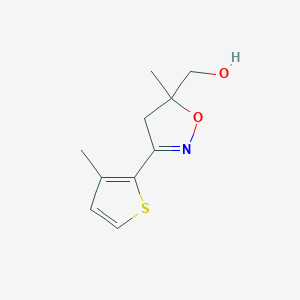
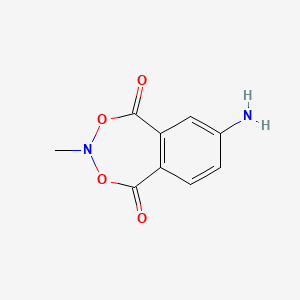
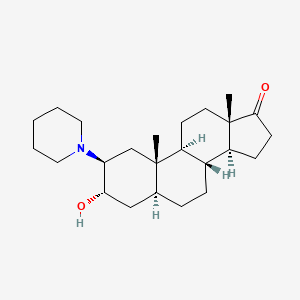
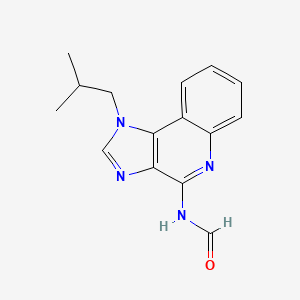
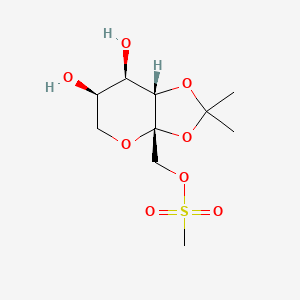
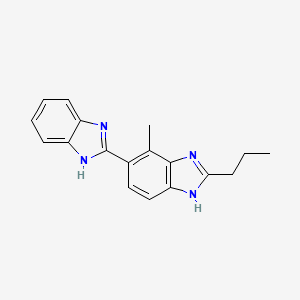
![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)

